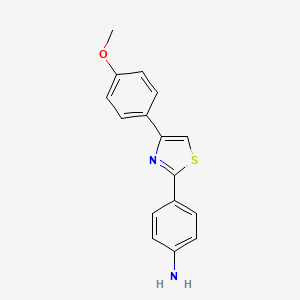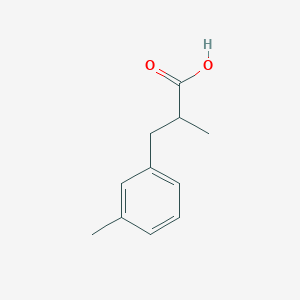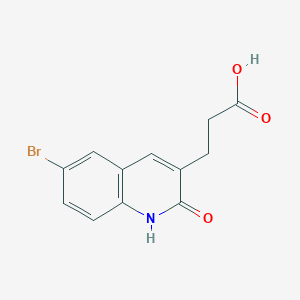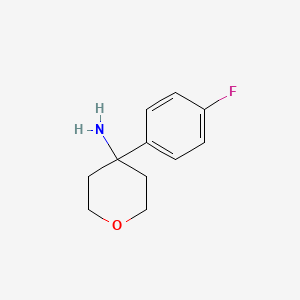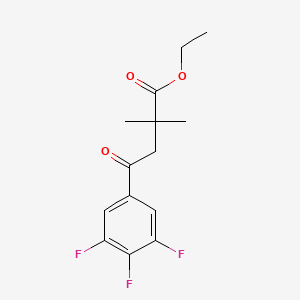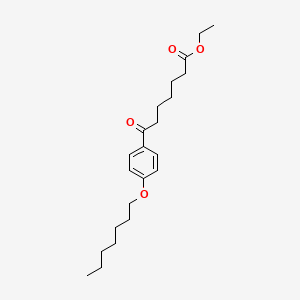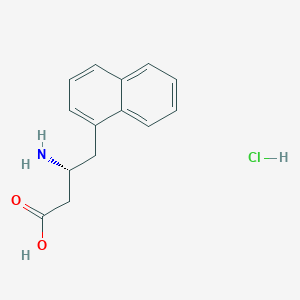
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which imparts unique chemical properties. It is often used in various scientific research fields due to its structural complexity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Formation of the Amino Acid Backbone: This involves the introduction of the amino group and the butanoic acid chain. Common methods include reductive amination and alkylation reactions.
Chirality Induction: The ®-configuration is achieved through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. The amino acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activities.
Naphthalene-1-acetic acid: A simpler derivative with different chemical properties.
Naphthalene-1-amine: A related compound with a primary amine group.
Uniqueness
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
269398-88-1 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
InChI 键 |
VEJIDCKYNSOIIN-GFCCVEGCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


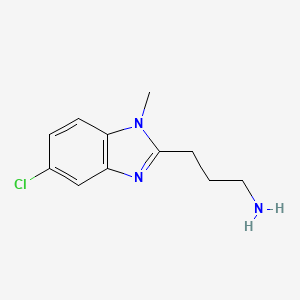
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
